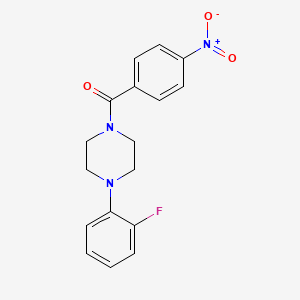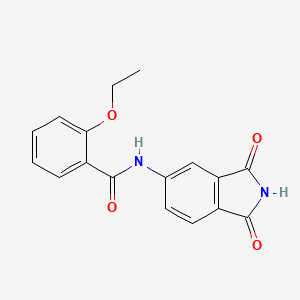![molecular formula C15H13ClN2O3S B5703878 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide, also known as CCTN, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound belongs to the class of amides and has a molecular weight of 345.8 g/mol.
Mécanisme D'action
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide inhibits the activity of PTP1B by binding to the catalytic site of the enzyme. This results in the dephosphorylation of insulin receptor substrate 1 (IRS-1), which is a downstream target of PTP1B. This leads to an increase in insulin signaling and glucose uptake in cells. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide in lab experiments is its high potency and selectivity for PTP1B. This compound has been shown to be a more potent inhibitor of PTP1B than other compounds such as vanadate and phenylarsine oxide. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, this compound may have off-target effects on other enzymes and proteins, which may complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with regards to 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which could have implications for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the role of PTP1B in cancer progression and the development of PTP1B-targeted therapies for cancer treatment. Additionally, the potential off-target effects of this compound on other enzymes and proteins could be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide involves the reaction of 4-chlorothiophenol with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-chloropropanoyl chloride in the presence of triethylamine to obtain this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide has been used as a pharmacological tool in various scientific research studies. It has been shown to inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been used as a probe to study the role of PTP1B in various cellular processes.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-4-6-14(7-5-11)22-9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRWCYKKKEPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)


![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)